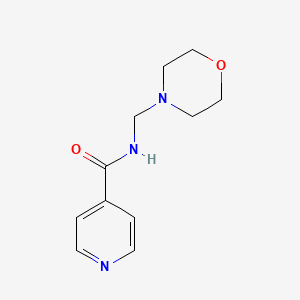

N-(Morpholinomethyl)isonicotinamide

説明

N-(Morpholinomethyl)isonicotinamide is a heterocyclic compound featuring a thiazole core substituted with a morpholinomethyl group and an isonicotinamide moiety. Its synthesis and characterization were reported in the Iranian Journal of Pharmaceutical Research (2021), where it was identified as a white solid with a melting point of 192–195°C. Key spectral data include:

- 1H NMR (DMSO-d6, 400 MHz): Peaks at δ 8.76–8.77 (pyridyl protons), 3.90 (ArCH2), and 2.53 (morpholine CH2) .

- 13C NMR (DMSO-d6, 100 MHz): Resonances at δ 164.5 (amide carbonyl), 151.0 (pyridyl carbons), and 54.2 (morpholine carbons) .

- HRMS: [M+1] observed at 366.1391 (calculated 366.1383 for C19H20N5OS) .

The compound’s structure (Fig.

特性

CAS番号 |

38221-50-0 |

|---|---|

分子式 |

C11H15N3O2 |

分子量 |

221.26 g/mol |

IUPAC名 |

N-(morpholin-4-ylmethyl)pyridine-4-carboxamide |

InChI |

InChI=1S/C11H15N3O2/c15-11(10-1-3-12-4-2-10)13-9-14-5-7-16-8-6-14/h1-4H,5-9H2,(H,13,15) |

InChIキー |

IKYSADCBVOJABA-UHFFFAOYSA-N |

正規SMILES |

C1COCCN1CNC(=O)C2=CC=NC=C2 |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(Morpholinomethyl)isonicotinamide typically involves the reaction of isonicotinamide with morpholine in the presence of a suitable methylene donor. One common method is the Mannich reaction, where formaldehyde is used as the methylene donor. The reaction is carried out under mild conditions, usually at room temperature, and in the presence of an acid catalyst such as hydrochloric acid.

Industrial Production Methods

Industrial production of N-(Morpholinomethyl)isonicotinamide may involve large-scale Mannich reactions using continuous flow reactors to ensure consistent product quality and yield. The process parameters, such as temperature, pressure, and reactant concentrations, are optimized to maximize efficiency and minimize by-products.

化学反応の分析

Types of Reactions

N-(Morpholinomethyl)isonicotinamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

Substitution: The methylene group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like alkyl halides or aryl halides can be used in substitution reactions.

Major Products Formed

Oxidation: N-(Morpholinomethyl)isonicotinamide N-oxide.

Reduction: N-(Morpholinomethyl)isonicotinamide amine.

Substitution: Various substituted N-(Morpholinomethyl)isonicotinamide derivatives.

科学的研究の応用

Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

Biology: The compound has shown potential as a biochemical probe for studying enzyme interactions and cellular processes.

Medicine: Research has indicated its potential as a therapeutic agent due to its ability to interact with specific biological targets.

Industry: It is used in the development of advanced materials with unique properties, such as polymers and coatings.

作用機序

The mechanism of action of N-(Morpholinomethyl)isonicotinamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function. The exact pathways involved depend on the specific application and target.

類似化合物との比較

Thiazole Derivatives with Varied Substituents

describes six structurally related compounds (4d–4i) synthesized alongside N-(Morpholinomethyl)isonicotinamide (4i). These analogs differ in substituents on the thiazole ring and the amide moiety (Table 1):

Key Observations :

Pyridyl Isonicotinamide Isomers

highlights the gelation properties of N-(4-pyridyl)isonicotinamide isomers. While the target compound lacks a 4-pyridyl group, its structural similarity to hydrogel-forming isomers underscores the importance of nitrogen positioning:

- N-(4-Pyridyl)nicotinamide (4PNA) : Forms hydrogels with Cu(II) salts due to optimal nitrogen alignment for metal coordination .

- N-(Morpholinomethyl)isonicotinamide: The morpholine ring may disrupt gelation by introducing steric hindrance, though its hydrogen-bonding capacity could enable alternative supramolecular interactions .

Halogenated Derivatives

describes halogenated analogs like N-(5-bromopyridin-2-yl)isonicotinamide co-crystallized with fumaric acid. Key differences include:

- Halogen Impact: Bromine or iodine substituents increase molecular weight (e.g., 4Pyr-Br:FA, MW 359.56) and alter melting points (240–242°C) compared to the non-halogenated target compound .

- Crystallinity: Halogens facilitate co-crystal formation with carboxylic acids, whereas the morpholinomethyl group in 4i may favor amorphous solid dispersions .

Antimicrobial Thiazolidinedione Derivatives

–8 report antimicrobial activity for thiazolidinedione-based isonicotinamide derivatives. For example:

- Compound 68 (N-(5-benzylidene-thiazolidin-3-yl)isonicotinamide) : Exhibits broad-spectrum activity against bacteria (MIC 2–8 µg/mL) and fungi (MIC 4–16 µg/mL) .

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。